molecular formula C16H24O10 B1249747 Demethylsecologanol

Demethylsecologanol

Cat. No. B1249747
M. Wt: 376.36 g/mol
InChI Key: BGVGLUAZMDZKEB-ZASXJUAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Demethylsecologanol is a natural product found in Ophiorrhiza liukiuensis and Ophiorrhiza kuroiwae with data available.

Scientific Research Applications

1. Isolation and Structure Identification

  • Isolation from Ophiorrhiza liukiuensis : Demethylsecologanol was isolated from the plant Ophiorrhiza liukiuensis, along with other compounds like camptothecins and beta-carboline-type alkaloids. Its structure was identified through spectroscopic analysis, highlighting its significance in natural product chemistry and potential pharmacological applications (Kitajima et al., 2005).

2. Targeting Epigenetic Modifiers

  • Inhibition of LSD1 in Oncology : Research in epigenetics has identified lysine-specific demethylase 1 (LSD1) as a crucial target in various cancers. Studies exploring reversible inhibitors of LSD1 have proposed the possibility of using compounds like demethylsecologanol for therapeutic applications in oncology, particularly in conditions like acute myeloid leukemia (Mould et al., 2015).

3. Therapeutic Potential in Various Diseases

  • Promyelocytic Leukemia : Research involving tranylcypromine derivatives, which are structurally related to demethylsecologanol, has shown marked effects on cell differentiation and synergistic activity with antileukemia drugs. This suggests potential relevance for compounds like demethylsecologanol in the treatment of diseases like promyelocytic leukemia and as tools to alter chromatin state, impacting tumor progression (Binda et al., 2010).

4. Role in Cortical Development

  • Regulation of Neuronal Progenitor Cell Maintenance : LSD1, a target of demethylsecologanol-like compounds, is essential for maintaining neuronal progenitor cells during cortical development. Inhibition of LSD1 leads to changes in gene expression, suggesting the potential of demethylsecologanol for therapeutic applications in neurodevelopmental disorders and related diseases (Zhang et al., 2014).

5. Antifungal Applications

  • Inhibitory Effect on Plant-Pathogenic Fungi : A study on 7-demethoxytylophorine, a compound related to demethylsecologanol, demonstrated its effectiveness in inhibiting plant-pathogenic fungi. This suggests potential applications of demethylsecologanol in agriculture, particularly in controlling postharvest diseases caused by fungi (Chen et al., 2019).

properties

Product Name

Demethylsecologanol

Molecular Formula

C16H24O10

Molecular Weight

376.36 g/mol

IUPAC Name

(2S,3R,4S)-3-ethenyl-4-(2-hydroxyethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid

InChI

InChI=1S/C16H24O10/c1-2-7-8(3-4-17)9(14(22)23)6-24-15(7)26-16-13(21)12(20)11(19)10(5-18)25-16/h2,6-8,10-13,15-21H,1,3-5H2,(H,22,23)/t7-,8+,10-,11-,12+,13-,15+,16+/m1/s1

InChI Key

BGVGLUAZMDZKEB-ZASXJUAOSA-N

Isomeric SMILES

C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)CCO

Canonical SMILES

C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CCO

synonyms

demethylsecologanol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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